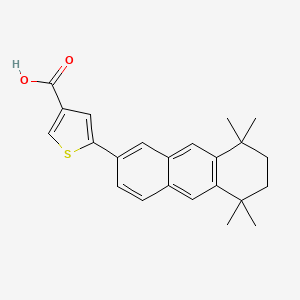
头孢隆(Cefalonium)
描述
头孢隆尼是一种主要用于兽医的第一代头孢菌素 抗生素。它以其广谱抗菌活性而闻名,特别是针对革兰氏阳性细菌,包括葡萄球菌。 头孢隆尼通常用于治疗牛乳房炎,一种奶牛乳房的感染 .
科学研究应用
作用机制
头孢隆尼通过抑制细菌细胞壁的合成发挥其抗菌作用。它与青霉素结合蛋白 (PBP) 结合,PBP 是细菌细胞壁中肽聚糖层交联所必需的。 这种抑制会导致细胞壁减弱,最终导致细胞裂解和死亡 .
准备方法
合成路线和反应条件
头孢隆尼由7-氨基头孢烷酸 合成。 反应条件通常涉及低温 (0-10°C) 和 pH 调节,以促进所需产物的形成 .
工业生产方法
头孢隆尼的工业生产涉及使用与上述类似方法的大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及使用先进的纯化技术,如结晶和色谱 .
化学反应分析
反应类型
头孢隆尼经历各种化学反应,包括:
氧化: 头孢隆尼在特定条件下可以被氧化,导致形成亚砜和砜。
还原: 还原反应可以将头孢隆尼转化为其相应的醇或胺。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及亲核试剂,如胺和硫醇。 反应通常在受控的温度和 pH 条件下进行,以确保所需产物的形成 .
主要产品
相似化合物的比较
类似化合物
头孢吡啶: 另一种具有类似抗菌活性的第一代头孢菌素。
头孢噻吩: 以其广谱活性而闻名,在人类和兽医医学中均有应用。
头孢克洛: 第二代头孢菌素,对革兰氏阴性细菌的活性增强
头孢隆尼的独特之处
头孢隆尼的独特之处在于它在兽医医学中的特定用途,特别是用于治疗牛乳房炎。 它的结构,包括噻吩-2-乙酸部分和吡啶鎓基团,有助于其独特的抗菌特性和活性谱 .
属性
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXNVLFJHCSAF-DNVCBOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045388 | |
| Record name | Cefalonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-21-3 | |
| Record name | Cefalonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefalonium [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefalonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFALONIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefalonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFALONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2P920217W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefalonium?
A1: Cefalonium is a first-generation cephalosporin antibiotic. [, , , ] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis. [, , , ] Cefalonium binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial cell death.
Q2: What is the molecular formula and weight of Cefalonium?
A2: This information is not provided in the provided research excerpts. For comprehensive structural data, consult comprehensive chemical databases or the drug's official monograph.
Q3: Is there any information on the spectroscopic data of Cefalonium in the provided research?
A3: The provided research excerpts do not contain information on the spectroscopic data of Cefalonium.
Q4: Is there any research on Cefalonium's stability under various conditions?
A4: While specific stability studies are not detailed in these excerpts, one study mentions the use of Cefalonium in a dry cow treatment combined with an internal teat sealant (bismuth subnitrite). [] This application suggests that Cefalonium is formulated to remain stable and effective within the mammary gland environment.
Q5: What are the primary applications of Cefalonium?
A5: Cefalonium is mainly used to treat bacterial infections in livestock, particularly bovine mastitis caused by Gram-positive bacteria, including Staphylococcus aureus. [, , , , , ]
Q6: Has Cefalonium's efficacy been evaluated in clinical settings?
A6: Yes, several studies have investigated Cefalonium's efficacy in treating bovine mastitis. [, , , ] One study assessed the usefulness of Cefapirin and Cefalonium disks for susceptibility testing of Staphylococcus aureus isolates from bovine mastitis. [] Another study evaluated the effectiveness of dry cow therapy with Cefalonium in treating subclinical mastitis caused by Staphylococcus aureus. [] Additionally, research explored the impact of Cefalonium, administered alone or with a teat sealant, on postpartum mastitis in cows. []
Q7: Are there concerns about bacterial resistance to Cefalonium?
A7: Yes, bacterial resistance to Cefalonium, like other antibiotics, is a concern. One study investigated the antimicrobial resistance of maltose-negative Staphylococcus aureus in South African dairy herds, including resistance to Cefalonium. [] Another study explored the potential selection of Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli in bovine feces after intramammary Cefalonium administration. []
Q8: What analytical methods are used to detect and quantify Cefalonium?
A8: Several studies utilized high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to determine Cefalonium residues in milk and beef. [, , , ] Additionally, a colloidal gold immunochromatographic assay (GICA) was employed to detect Cefalonium residues in milk. []
Q9: Is there any information on the environmental impact of Cefalonium use in livestock?
A9: One study investigated antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales, mentioning Cefalonium as a commonly used dry cow antibiotic. [] This study highlights the potential for Cefalonium residues to enter the environment through waste milk, raising concerns about selective pressure for antimicrobial resistance in bacteria.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


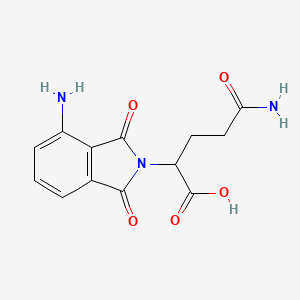
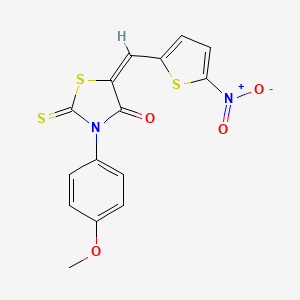
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

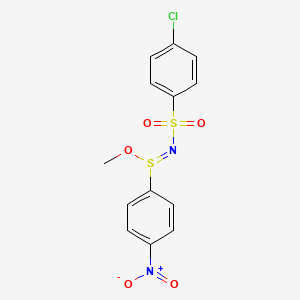
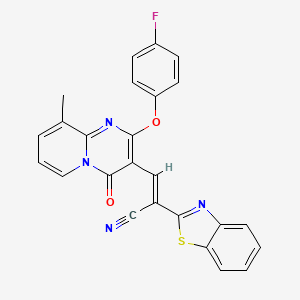

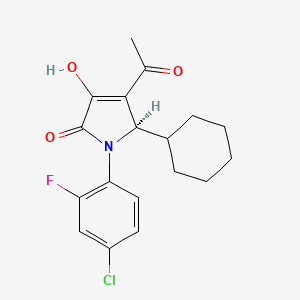
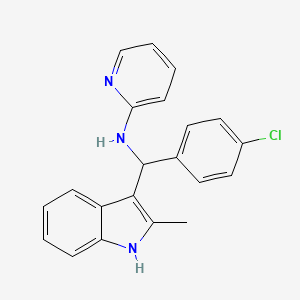
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
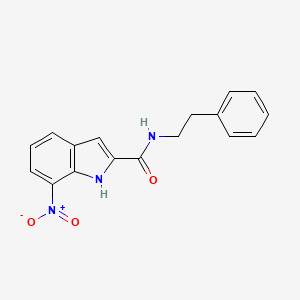
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
